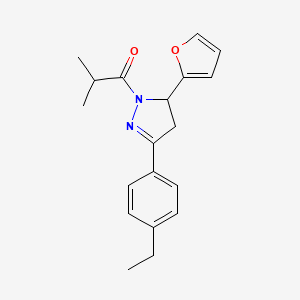

(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

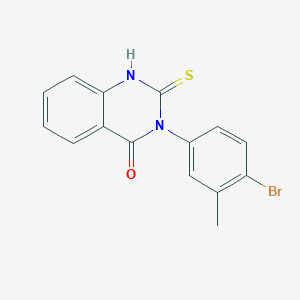

“(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide” is a chemical compound with the molecular formula C14H12N2O4S and a molecular weight of 304.32. It is related to benzenesulfonamide, which is an oily, odorless, colorless liquid at ambient temperatures .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzylidene thiosemicarbazides involves the reaction of ethylenediamine with 3-nitrobenzaldehyde in methanol . The title compounds (Z)-4-(5-arylidene-2,4-dioxothizolidin-3-yl) methyl benzoic acids were obtained only as Z configuration .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and X-ray crystallography . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the hydrazine-N–H, 3-nitro benzylidene-N=CH, and 3-nitrobenzylidene–C2–H .Chemical Reactions Analysis

The reaction of ethylenediamine with 3-nitrobenzaldehyde in methanol has been used to synthesize similar compounds . A symmetric small molecule fluorescent chemosensor based on 3-nitrobenzaldehyde was synthesized and used for the detection of Fe3+ by fluorescence quenching .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, benzenesulfonamide has a flash point of 250 °C and a melting point of 150 - 152 °C . The yield, melting point, and FT-IR data of a similar compound were also reported .Scientific Research Applications

- Pyridine compounds, including those containing the (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide core, have been investigated for their antimicrobial and antiviral properties . These compounds play a crucial role in combating infectious diseases, including the current COVID-19 pandemic.

- The design and synthesis of novel benzenesulfonamide-linked rhodanine derivatives have shown promise as selective human carbonic anhydrase inhibitors . These inhibitors play a vital role in treating conditions related to carbonic anhydrase dysregulation, such as glaucoma and epilepsy.

- (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide serves as an intermediate in the synthesis of various drug candidates . Its unique structure contributes to the development of potential therapeutic agents.

- Schiff base ligands derived from sulfonamides, including (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide, have been coordinated with metallic ions . These complexes exhibit diverse biological activities and may serve as potential drugs or catalysts.

Antimicrobial and Antiviral Activities

Carbonic Anhydrase Inhibition

Medicinal Chemistry and Drug Development

Organosulfur Metallic Compounds

Synthetic Chemistry and Methodology

Mechanism of Action

While the specific mechanism of action for “(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide” is not mentioned in the retrieved papers, similar compounds have shown inhibitory activity against various biological targets. For example, derivatives of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide were synthesized and found to inhibit the NS2B-NS3 protease, which acts as a target for the development of anti-DENV2 agents .

Safety and Hazards

While specific safety and hazard information for “(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide” is not available, similar compounds such as benzenesulfonamide, n-butyl- have been reported to cause central nervous system depression with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion upon ingestion or inhalation. Prolonged or repeated exposure may cause liver damage .

Future Directions

The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry. Sulfonamides can be both sources of nitrogen for building a nitrogen-containing heterocyclic core and the side chain substituents of a biologically active substance . Therefore, “(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide” and similar compounds could be potential leads for the development of new therapeutic agents.

properties

IUPAC Name |

(NZ)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWTKHNYNAASI-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

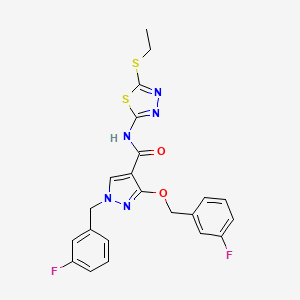

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)

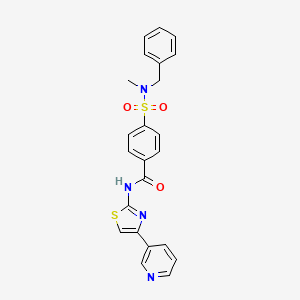

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)

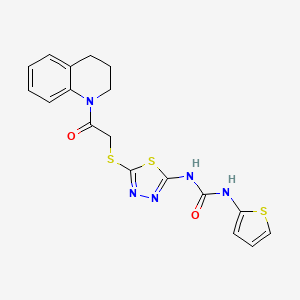

![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)

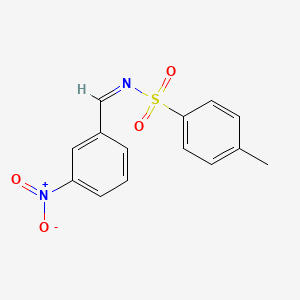

![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)